molecular formula C10H7Cl2N3 B13109660 5-(3,5-Dichlorophenyl)pyrimidin-2-amine

5-(3,5-Dichlorophenyl)pyrimidin-2-amine

Cat. No.: B13109660
M. Wt: 240.09 g/mol
InChI Key: ALIDURYGCQUQJU-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)pyrimidin-2-amine typically involves the reaction of 3,5-dichloroaniline with a suitable pyrimidine precursor under controlled conditions. One common method involves the condensation of 3,5-dichloroaniline with a pyrimidine derivative in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while oxidation and reduction can yield different oxidation states of the compound .

Scientific Research Applications

5-(3,5-Dichlorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dichlorophenyl)pyrimidin-2-amine
  • 5-(3,5-Difluorophenyl)pyrimidin-2-amine
  • 5-(3,5-Dimethylphenyl)pyrimidin-2-amine

Uniqueness

5-(3,5-Dichlorophenyl)pyrimidin-2-amine is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C10H7Cl2N3

Molecular Weight

240.09 g/mol

IUPAC Name

5-(3,5-dichlorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H7Cl2N3/c11-8-1-6(2-9(12)3-8)7-4-14-10(13)15-5-7/h1-5H,(H2,13,14,15)

InChI Key

ALIDURYGCQUQJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CN=C(N=C2)N

Origin of Product

United States

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